molecular formula C16H22N2O3 B1504519 6-Tert-butoxy-2-tert-butyl-5-nitro-1H-indole CAS No. 952664-74-3

6-Tert-butoxy-2-tert-butyl-5-nitro-1H-indole

Cat. No.: B1504519
CAS No.: 952664-74-3
M. Wt: 290.36 g/mol
InChI Key: SVERKZLQFAYTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butoxy-2-tert-butyl-5-nitro-1H-indole is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

952664-74-3

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

2-tert-butyl-6-[(2-methylpropan-2-yl)oxy]-5-nitro-1H-indole

InChI

InChI=1S/C16H22N2O3/c1-15(2,3)14-8-10-7-12(18(19)20)13(9-11(10)17-14)21-16(4,5)6/h7-9,17H,1-6H3

InChI Key

SVERKZLQFAYTSY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=CC(=C(C=C2N1)OC(C)(C)C)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC2=CC(=C(C=C2N1)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(2-(3,3-dimethylbut-1-ynyl)-5-fluoro-4-nitrophenyl)butyramide (500 mg, 1.63 mmol) and t-BuOK (0.37 g, 3.26 mmol) in DMF (10 mL) was heated at 70° C. for 2 h. The mixture was poured into water and then extracted with EtOAc (50 mL×3). The combined extracts were washed with water (50 mL) and brine (50 mL), dried over Na2SO4 and concentrated under reduced pressure to give 6-tert-butoxy-2-tert-butyl-5-nitro-1H-indole (100 mg, 21%). 1H-NMR (300 MHz, DMSO-d6) δ 11.35 (brs, 1H), 7.99 (s, 1H), 7.08 (s, 1H), 6.25 (s, 1H), 1.34 (s, 9H), 1.30 (s, 9H).
Name
N-(2-(3,3-dimethylbut-1-ynyl)-5-fluoro-4-nitrophenyl)butyramide
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.